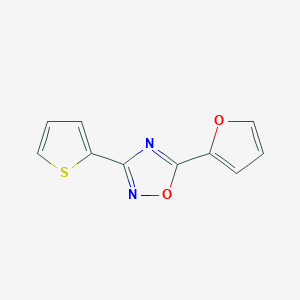
5-(2-furyl)-3-(2-thienyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-furyl)-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This heterocyclic compound has been synthesized using various methods and has shown promising results in various fields of study.
Mecanismo De Acción
The mechanism of action of 5-(2-furyl)-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by disrupting the mitochondrial membrane potential and inducing the release of cytochrome c, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant damage to normal cells. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(2-furyl)-3-(2-thienyl)-1,2,4-oxadiazole in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research on 5-(2-furyl)-3-(2-thienyl)-1,2,4-oxadiazole. One area of interest is its potential use as a fluorescent probe for detecting metal ions in biological samples. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
In conclusion, this compound is a valuable compound in scientific research due to its unique properties and potential applications. Its synthesis methods have been optimized, and it has been studied extensively for its potential use as a fluorescent probe and anti-cancer agent. Further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Métodos De Síntesis
The synthesis of 5-(2-furyl)-3-(2-thienyl)-1,2,4-oxadiazole has been achieved by several methods, including the reaction of 2-thienylhydrazine with furfural followed by cyclization. Another method involves the reaction of thiophene-2-carboxylic acid hydrazide with furfural in the presence of a catalyst. These methods have been optimized to improve yield and purity.
Aplicaciones Científicas De Investigación
The unique properties of 5-(2-furyl)-3-(2-thienyl)-1,2,4-oxadiazole have made it a valuable compound in scientific research. It has been studied extensively for its potential use as a fluorescent probe for detecting metal ions. It has also been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
5-(furan-2-yl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c1-3-7(13-5-1)10-11-9(12-14-10)8-4-2-6-15-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBGHEATWWPAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-sec-butyl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6103473.png)

![N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6103483.png)
![ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6103497.png)
![[1-(4-methoxy-3-methylbenzoyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6103505.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6103509.png)
![2-[4-methyl-6-(4-{[2-(1H-pyrazol-1-yl)ethyl]amino}piperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B6103524.png)

![4-(3-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6103541.png)
![1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6103549.png)
![N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B6103553.png)
![(2-fluoro-4-biphenylyl){1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6103569.png)
![N-(2-hydroxy-2-phenylethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B6103573.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6103578.png)